Physicochemical Differentiation: Molecular Weight Bracket vs. First-Generation COMT Inhibitors
The molecular weight (MW) of the target compound is 365.5 g/mol. This places it in a lower molecular weight bracket than first-generation nitrocatechol COMT inhibitors like entacapone (MW 305.3) but higher than tolcapone (MW 273.2). Its MW is closer to the 'optimal' range for CNS drug candidates, potentially offering a balance between membrane permeability and target binding compared to these standard clinical COMT inhibitors [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 365.5 g/mol |
| Comparator Or Baseline | Entacapone: 305.3 g/mol; Tolcapone: 273.2 g/mol |
| Quantified Difference | Target is 60.2 g/mol heavier than entacapone and 92.3 g/mol heavier than tolcapone. |
| Conditions | Computed physicochemical property [1]; comparator data from standard drug references. |
Why This Matters
A molecular weight difference of this magnitude impacts blood-brain barrier penetration and oral bioavailability, which are critical selection criteria for CNS-targeted research programs.
- [1] PubChem. Compound Summary for CID 44024567, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide. National Center for Biotechnology Information (2025). View Source
